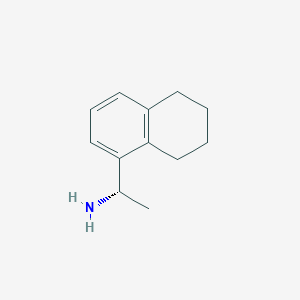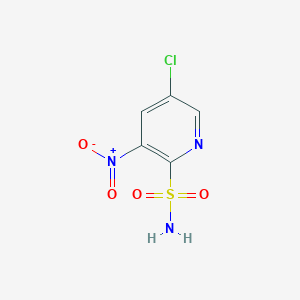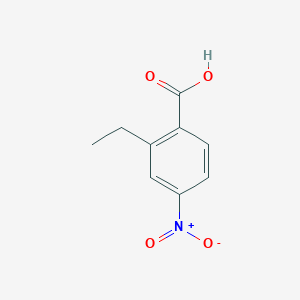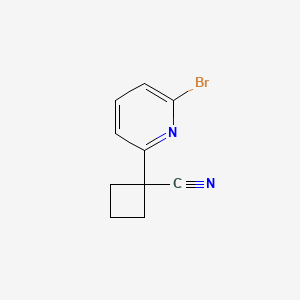![molecular formula C6H9F2N B13534314 6,6-Difluorobicyclo[3.1.0]hex-2-ylamine](/img/structure/B13534314.png)
6,6-Difluorobicyclo[3.1.0]hex-2-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluorobicyclo[310]hexan-2-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 6th position of the bicyclo[310]hexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-difluorobicyclo[3.1.0]hexan-2-amine typically involves the fluorination of bicyclo[3.1.0]hexane derivatives. One common method includes the reaction of bicyclo[3.1.0]hexan-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 6,6-difluorobicyclo[3.1.0]hexan-2-one can then be converted to the amine via reductive amination using ammonia or an amine source under reducing conditions .
Industrial Production Methods
Industrial production methods for 6,6-difluorobicyclo[3.1.0]hexan-2-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and controlled synthesis. The use of advanced purification techniques such as crystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6,6-Difluorobicyclo[3.1.0]hexan-2-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted bicyclo[3.1.0]hexane derivatives.
Aplicaciones Científicas De Investigación
6,6-Difluorobicyclo[3.1.0]hexan-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 6,6-difluorobicyclo[3.1.0]hexan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular signaling pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Difluorobicyclo[3.1.0]hexan-3-one: A structurally similar compound with a ketone group instead of an amine.
6,6-Difluorobicyclo[3.1.0]hexan-2-one: Another related compound with a ketone group at the 2nd position.
Uniqueness
6,6-Difluorobicyclo[3.1.0]hexan-2-amine is unique due to the presence of the amine group, which imparts distinct chemical reactivity and biological activity compared to its ketone analogs. The fluorine atoms enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Propiedades
Fórmula molecular |
C6H9F2N |
|---|---|
Peso molecular |
133.14 g/mol |
Nombre IUPAC |
6,6-difluorobicyclo[3.1.0]hexan-2-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-1-2-4(9)5(3)6/h3-5H,1-2,9H2 |
Clave InChI |
RKHKSCSLKHYRPW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1C2(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(Tert-butoxy)carbonyl]amino}heptanoicacid](/img/structure/B13534247.png)





![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)




![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)

